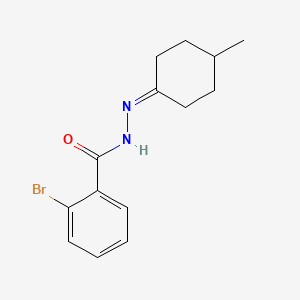
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethoxybenzamide, also known as BDB, is a chemical compound that has gained attention in recent years due to its potential application in scientific research. BDB is a derivative of the phenethylamine family, which has been found to possess psychoactive properties. However, the focus of
作用機序
The exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethoxybenzamide is not fully understood, but it is believed to involve the modulation of serotonin and dopamine levels in the brain. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethoxybenzamide has been found to act as a partial agonist at the serotonin 2A receptor, which may contribute to its psychoactive effects. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethoxybenzamide has also been found to inhibit the reuptake of dopamine, which may contribute to its ability to increase dopamine release.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethoxybenzamide has been found to have various biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethoxybenzamide has also been found to increase levels of the stress hormone cortisol, which may contribute to its psychoactive effects. Studies have also shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethoxybenzamide can induce changes in brain activity, particularly in regions associated with mood and emotion regulation.
実験室実験の利点と制限
One advantage of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethoxybenzamide in lab experiments is its ability to selectively target the serotonin 2A receptor, which is involved in various physiological and behavioral processes. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethoxybenzamide has also been found to have a relatively long duration of action, which may be useful in certain experimental paradigms. However, one limitation of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethoxybenzamide is its potential for psychoactive effects, which may confound experimental results.
将来の方向性
There are several potential future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethoxybenzamide. One area of interest is the development of more selective and potent N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethoxybenzamide analogs, which may have improved pharmacological properties. Another area of interest is the investigation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethoxybenzamide's potential therapeutic applications, particularly in the treatment of mood disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethoxybenzamide and its effects on brain function and behavior.
合成法
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethoxybenzamide involves the reaction between 2,6-dimethoxybenzaldehyde and 2,3-dihydro-1,4-benzodioxin-6-amine. The reaction is catalyzed by an acid, typically hydrochloric acid, and proceeds through a condensation reaction. The resulting product is purified through recrystallization and characterized through various spectroscopic techniques.
科学的研究の応用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethoxybenzamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethoxybenzamide has affinity for the serotonin 2A receptor, which is involved in various physiological and behavioral processes, including perception, cognition, and mood regulation. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethoxybenzamide has also been found to increase the release of dopamine, a neurotransmitter associated with reward and motivation.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-20-13-4-3-5-14(21-2)16(13)17(19)18-11-6-7-12-15(10-11)23-9-8-22-12/h3-7,10H,8-9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNFAJYCZJJFSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1'-[1-(4-aminophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5683262.png)
![4-[3-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)phenyl]-2-methylbutan-2-ol](/img/structure/B5683263.png)

![1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]azonan-2-one](/img/structure/B5683270.png)

![1-(2-furylmethyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5683281.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(3-thienylacetyl)piperidine](/img/structure/B5683295.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-pyridin-3-ylpropanoyl)-L-prolinamide](/img/structure/B5683302.png)
![N-[(3S*,4R*)-1-(1H-indazol-1-ylacetyl)-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5683321.png)
![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]cycloheptanecarboxamide](/img/structure/B5683333.png)
![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5683336.png)
![5-(4-chlorophenyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5683351.png)

![2-({3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)-5-methylpyrazine](/img/structure/B5683358.png)